Enalapril, chemically known as (2S)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl] pyrrolidine-2-carboxylic acid, is a prodrug belonging to the class of substituted N-carboxymethyl dipeptides. [, ] It acts as an angiotensin-converting enzyme (ACE) inhibitor, primarily utilized in research settings to investigate its impact on various physiological and pathological processes. [, , ] Enalapril is metabolized in the liver and kidney to its active form, enalaprilat. [, ]
Enalapril is classified as a synthetic ACE inhibitor. Its chemical name is (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, and it is often marketed in the form of its maleate salt, enalapril maleate. The compound was first synthesized by Merck Sharp and Dohme and has become a cornerstone in the treatment of cardiovascular diseases due to its efficacy in lowering blood pressure and improving cardiac function .
The synthesis of enalapril involves several key steps:
An alternative method utilizes benzyl alcohol as a starting material, leading to enalapril maleate through a series of reactions that avoid toxic reagents like phosgene .
Enalapril has a complex molecular structure characterized by the following features:
X-ray crystallographic studies have provided insights into its conformation when bound to ACE, revealing how structural elements contribute to its potency and specificity .
Enalapril undergoes several important chemical reactions:
The mechanism by which enalapril exerts its effects involves:
Enalapril exhibits several notable physical and chemical properties:
Enalapril's primary applications include:
Enalapril is a pharmacologically inactive diethyl ester prodrug designed to overcome the poor oral bioavailability of its active metabolite, enalaprilat. Following oral administration, enalapril undergoes rapid hepatic deesterification catalyzed by carboxylesterases, primarily in the liver, to yield enalaprilat—a potent angiotensin-converting enzyme (ACE) inhibitor [1] [9]. This biotransformation is critical, as enalapril itself exhibits weak ACE inhibition (<1% of enalaprilat’s potency). Pharmacokinetic studies reveal that enalapril is 60% absorbed orally, with approximately 40% systemic bioavailability as enalaprilat. The Cₘₐₓ of enalaprilat occurs 3–4 hours post-dose, and both compounds undergo renal excretion without further metabolism [1] [4]. The prodrug strategy significantly enhances intestinal absorption by increasing lipophilicity, circumventing the polar carboxylate group’s limitations in enalaprilat [9].
Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat
Parameter | Enalapril | Enalaprilat |
---|---|---|
Oral Absorption | 60% | Negligible |
Bioavailability | - | 40%* |
Tₘₐₓ (hours) | 1 | 3–4 |
Primary Metabolism | Hepatic hydrolysis | Minimal |
Elimination Route | Renal (unchanged) | Renal (unchanged) |
Functional Half-life | - | 11 hours |
*Bioavailability relative to intravenous enalaprilat [1] [4] [9].
Enalaprilat’s inhibitory potency stems from its mimicry of the transition state during ACE-mediated cleavage of angiotensin I. Key SAR features include:
Enalaprilat (Kᵢ = 0.00078 µM) exhibits ~1.4-fold greater potency than captopril (Kᵢ = 0.00111 µM) due to optimized subsite interactions [3].
Table 2: Structural Features and ACE Inhibition Potency of Key Inhibitors
Inhibitor | Zinc-Binding Group | C-Terminal Residue | Kᵢ (µM) |
---|---|---|---|
Captopril | Sulfhydryl (SH) | D-Methylproline | 0.00111 |
Enalaprilat | Carboxylate (COO⁻) | L-Proline | 0.00078 |
Lisinopril | Carboxylate (COO⁻) | L-Lysine | 0.00027 |
RXPA380* | Phosphinate | Bicyclic proline analog | 0.003 |
*C-domain selective inhibitor [2] [3] [6].
The synthesis of enalapril maleate (MK-421) employs a stereoselective reductive amination strategy. The key steps involve:
Yield improvements (from 45% to 82%) were achieved by optimizing solvent polarity and reducing agent stoichiometry, enabling large-scale production [9].
High-resolution X-ray crystallography (PDB: 1UZE) reveals that enalaprilat binds the C-domain of human somatic ACE (sACE) via:
QM/MM simulations confirm that enalaprilat stabilizes a tetrahedral transition state analogous to the ACE-substrate complex. Notably, chloride ions (Cl⁻) at positions I and II (10–21 Å from zinc) maintain the active-site conformation but do not directly participate in inhibitor binding [3] [6].
Table 3: Key Binding Interactions of Enalaprilat with tACE (PDB: 1UZE)
Residue | Interaction Type | Distance (Å) | Energetic Contribution |
---|---|---|---|
Zn²⁺ | Bidentate coordination | 2.1–2.3 | -50 kJ/mol |
Ala354 | H-bond (carbonyl oxygen) | 2.9 | -12 kJ/mol |
Lys511 | H-bond (proline carboxyl) | 3.2 | -8 kJ/mol |
Tyr520 | H-bond (proline carboxyl) | 2.7 | -15 kJ/mol |
Phe512 | Hydrophobic packing | 3.8 | -20 kJ/mol |
Val518 | Hydrophobic packing | 4.1 | -18 kJ/mol |
Simulation data from combined QM/MM studies [3] [6].
Compound List: Enalapril, Enalaprilat, Captopril, Lisinopril, RXPA380, Fosinopril, Angiotensin I, Angiotensin II, MK-421, Enalapril Maleate.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7